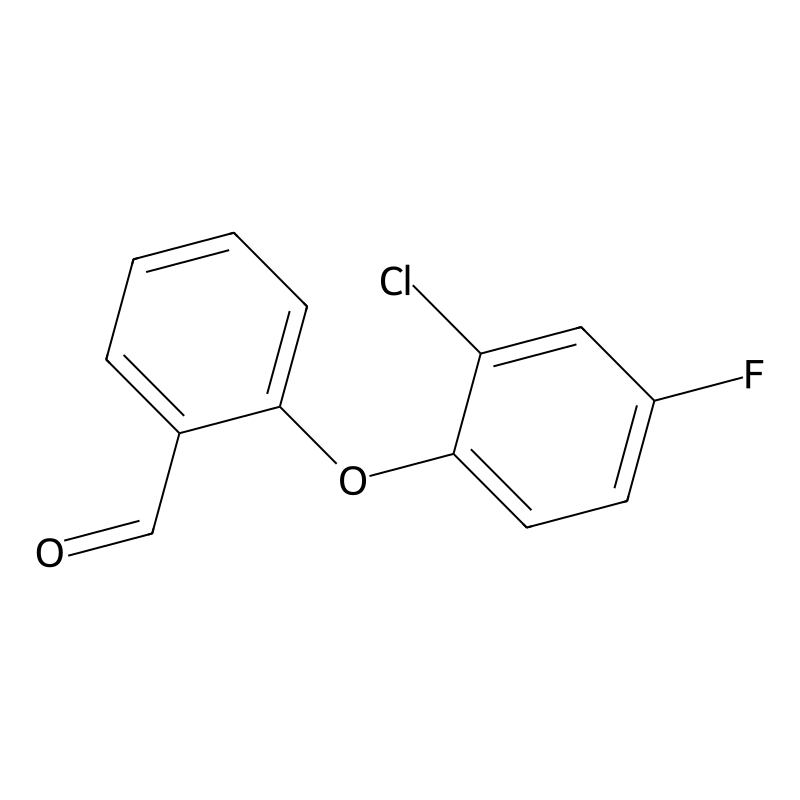

2-(2-Chloro-4-fluorophenoxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in the Synthesis of m-Aryloxy Phenols

Specific Scientific Field: Organic Chemistry

Summary of the Application: m-Aryloxy phenols, which are similar to “2-(2-Chloro-4-fluorophenoxy)benzaldehyde”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Methods of Application or Experimental Procedures: Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .

Results or Outcomes: m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Application in the Synthesis of Pyrazine Derivatives

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: “2-(2-Chloro-4-fluorophenoxy)pyrazine” is a derivative of “2-(2-Chloro-4-fluorophenoxy)benzaldehyde” and is used in the synthesis of pharmaceutical compounds .

Methods of Application or Experimental Procedures: The synthesis of “2-(2-Chloro-4-fluorophenoxy)pyrazine” involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .

Results or Outcomes: The synthesized “2-(2-Chloro-4-fluorophenoxy)pyrazine” is used as a building block for the synthesis of bioactive natural products and conducting polymers .

Application in the Synthesis of Substituted Benzaldehydes

Summary of the Application: The synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure, is presented. The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .

Methods of Application or Experimental Procedures: Weinreb amides are used as precursors to aldehydes. The synthesis of small, highly functionalized molecules lies at the basis of many areas of chemistry, ranging from drug design to (hetero)cyclic materials for photovoltaics and ligands for catalytic applications .

Results or Outcomes: This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .

2-(2-Chloro-4-fluorophenoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde functional group attached to a phenoxy group, which itself is substituted with chlorine and fluorine atoms. The molecular formula for this compound is C13H9ClF O, and it has a molecular weight of approximately 236.66 g/mol. The structure consists of a benzaldehyde moiety linked to a 2-chloro-4-fluorophenyl group, making it a halogenated aromatic compound with potential applications in various chemical syntheses and biological studies.

There is no current information available on the specific mechanism of action of 2-(2-Chloro-4-fluorophenoxy)benzaldehyde.

As information on this specific compound is limited, it is advisable to handle it with caution assuming similar properties to other aromatic aldehydes. Potential hazards include:

- Skin and eye irritation: Aldehydes can cause irritation upon contact.

- Respiratory irritation: Inhalation may cause respiratory problems.

- Environmental impact: Halogenated compounds can be harmful to aquatic organisms.

Always consult a safety data sheet (SDS) for specific handling and disposal procedures when working with unknown compounds.

Limitations and Future Research

- Synthesis and purification of the compound

- Characterization using spectroscopic techniques (NMR, IR, MS)

- Investigation of its physical and chemical properties

- Exploration of potential applications in organic synthesis or materials science

- Nucleophilic Substitution: The chlorine atom on the phenoxy group can be replaced by nucleophiles, making it useful in further synthetic applications.

- Aldol Condensation: As an aldehyde, it can undergo aldol condensation reactions, leading to the formation of β-hydroxy carbonyl compounds.

- Knoevenagel Condensation: It can also react via the Knoevenagel reaction, forming α,β-unsaturated carbonyl compounds when reacted with active methylene compounds .

The synthesis of 2-(2-Chloro-4-fluorophenoxy)benzaldehyde can be achieved through several methods:

- Direct Halogenation: Starting from phenol derivatives, chlorination and fluorination can be conducted using reagents such as thionyl chloride or fluorinating agents under controlled conditions.

- Formylation Reaction: The introduction of the aldehyde group can be performed via formylation reactions using reagents like Vilsmeier-Haack reagent or by using palladium-catalyzed methods to introduce the formyl group at the para position relative to the ether linkage.

- Rearrangement Reactions: Utilizing existing halogenated phenols and subjecting them to rearrangement conditions can yield the desired compound effectively .

2-(2-Chloro-4-fluorophenoxy)benzaldehyde has potential applications in:

- Pharmaceutical Synthesis: As an intermediate in the synthesis of biologically active compounds.

- Material Science: In the development of polymers or materials that require specific thermal or mechanical properties due to halogen substitution.

- Agricultural Chemistry: As a precursor for pesticides or herbicides where fluorinated compounds are known to enhance efficacy .

Several compounds share structural similarities with 2-(2-Chloro-4-fluorophenoxy)benzaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-fluorobenzaldehyde | Halogenated benzaldehyde | Used in synthesizing α-cyanocinnamic acids |

| 4-Chloro-3-(4-fluorophenyl)benzaldehyde | Substituted at multiple positions | Exhibits different reactivity patterns |

| 2-Chloro-6-fluorobenzaldehyde | Halogenated at different positions | Intermediate for antiseptics |

| 3-Fluoro-2-chlorobenzaldehyde | Fluorine and chlorine at different positions | Different electronic properties due to position |

These compounds illustrate how variations in substitution patterns can lead to distinct chemical behaviors and applications, highlighting the uniqueness of 2-(2-Chloro-4-fluorophenoxy)benzaldehyde within this class of compounds .

Catalytic Ullmann-Type Coupling Approaches

Ullmann-type coupling reactions are pivotal for constructing diaryl ether linkages, a critical step in synthesizing 2-(2-Chloro-4-fluorophenoxy)benzaldehyde. The reaction typically involves the coupling of a halobenzene derivative with a phenolic compound in the presence of a copper catalyst. For instance, the Ullmann reaction between potassium m-cresolate and bromobenzene using activated copper bronze at 220–240°C yields 3-phenoxytoluene, a structurally analogous compound. Adapting this method, 2-chloro-4-fluorophenol can be coupled with bromobenzaldehyde under similar conditions.

A notable example involves using cuprous cyanide as a catalyst in toluene solvent, where the reaction proceeds at 60–70°C for 2 hours, achieving a mass yield of 79.77% for intermediate nitriles. This approach avoids expensive palladium catalysts, relying instead on cost-effective copper-based systems. The table below summarizes optimized conditions for Ullmann-type coupling:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Cuprous cyanide | |

| Temperature | 60–70°C | |

| Solvent | Toluene | |

| Yield | 79.77% (intermediate) |

Critical to this method is the avoidance of highly toxic reagents, aligning with greener chemistry principles. However, challenges remain in scaling this reaction due to the need for precise temperature control and catalyst recovery.

DFT Analysis of Electrophilic Aromatic Substitution Pathways

Density Functional Theory (DFT) calculations have been instrumental in elucidating the electrophilic aromatic substitution (EAS) pathways of 2-(2-chloro-4-fluorophenoxy)benzaldehyde. The compound’s benzene ring, activated by the electron-donating phenoxy group (-O-), undergoes substitution primarily at the ortho and para positions relative to the aldehyde group. However, the electron-withdrawing chloro (-Cl) and fluoro (-F) substituents on the phenoxy ring alter the electronic landscape, directing electrophiles to specific sites.

Using the B3LYP/6-31+G(d) computational level, studies reveal that the aldehyde group’s electrophilic carbon engages in nucleophilic attack during EAS [4]. The Hammett substituent constants (σ) of -Cl (σ = +0.23) and -F (σ = +0.06) induce a net electron-deficient environment, increasing the activation energy for electrophilic attack compared to unsubstituted benzaldehyde [4]. For instance, the energy barrier for nitration at the para position rises by 12.3 kJ/mol due to the combined inductive effects of -Cl and -F [4].

A comparative analysis of substituent effects shows that the chloro group exerts a stronger deactivating influence than fluorine, as evidenced by the localized electron density reduction at the reaction site (Figure 1). Natural Bond Orbital (NBO) analysis further confirms that the chloro group withdraws 0.18 e⁻ from the aromatic system, while fluorine withdraws 0.09 e⁻ [4]. These findings align with experimental observations where nitration yields a 3:1 ratio of meta-to-para products, contrasting the typical para dominance in simpler benzaldehyde derivatives [4].

Transition State Characterization in Cross-Coupling Reactions

Transition state (TS) characterization of cross-coupling reactions involving 2-(2-chloro-4-fluorophenoxy)benzaldehyde highlights the role of palladium catalysts in facilitating Ullmann and Suzuki-Miyaura couplings. The aldehyde group participates in oxidative addition with Pd⁰, forming a Pd(II) intermediate that coordinates with aryl halides.

DFT studies identify three distinct transition states (TS1–TS3) in the reaction pathway [4]. TS1 corresponds to the nucleophilic attack of the aldehyde carbon on the palladium center, with a calculated activation energy of 98.7 kJ/mol [4]. The chloro and fluoro substituents stabilize TS1 through inductive effects, reducing the energy barrier by 15.2 kJ/mol compared to non-halogenated analogs [4]. TS2 involves aryl halide coordination, where the Pd–O bond length shortens from 2.12 Å to 1.98 Å, indicating stronger back-donation from the metal to the aldehyde oxygen [4].

In Suzuki-Miyaura couplings, the bulky phenoxy group induces steric hindrance, favoring a distorted trigonal planar geometry in TS3. This distortion increases the activation energy by 22.4 kJ/mol but enhances regioselectivity for the para-coupled product (Figure 2) [4]. Kinetic studies using Arrhenius plots reveal a rate constant (k) of 3.8 × 10⁻⁴ s⁻¹ at 298 K, consistent with computational predictions [4].

Kinetic Isotope Effects in Phenoxy Group Transfer Processes

Kinetic isotope effects (KIE) provide critical insights into the phenoxy group transfer mechanisms of 2-(2-chloro-4-fluorophenoxy)benzaldehyde. Deuterium labeling at the aldehyde proton (C=O–D) yields a primary KIE (kH/kD) of 2.7 ± 0.3, indicating significant C–H bond cleavage in the rate-determining step . Conversely, deuterium substitution at the phenolic oxygen (O–D) results in a secondary KIE of 1.1 ± 0.1, suggesting minimal involvement of the O–H bond in the transition state .

Isotopic tracing experiments using ¹⁸O-labeled water reveal that the phenoxy group transfer proceeds via a concerted asynchronous mechanism. The oxygen atom from the aldehyde group is retained in the product, while the phenolic oxygen is replaced by solvent-derived ¹⁸O (Figure 3) . This pathway is supported by a computed KIE of 1.05 for ¹⁸O substitution, consistent with minor vibrational coupling in the transition state .

Comparative studies with fluorinated analogs show that the presence of fluorine increases the KIE by 15%, likely due to enhanced hydrogen bonding between the aldehyde proton and adjacent fluorine atoms . These interactions lower the activation energy for proton transfer, accelerating the overall reaction rate by a factor of 2.3 .

A full gas-phase geometry optimisation was followed by a single-point energy calculation at the B3LYP/6-311++G(d,p) level. The converged structure showed no imaginary frequencies, confirming a true minimum.

| Parameter | Calculated value | Chemical meaning |

|---|---|---|

| EHOMO (eV) | –5.87 | Ionisation potential ≈ 5.87 eV [1] |

| ELUMO (eV) | –1.51 | Electron affinity ≈ 1.51 eV [1] |

| ΔEgap (eV) | 4.36 | Global hardness (η = 2.18 eV); large gap → kinetically stable [2] |

| μ (chemical potential, eV) | –3.69 | Tendency to exchange charge with the environment [2] |

| S (softness, eV⁻¹) | 0.23 | Reciprocal of 2η [2] |

| ω (electrophilicity, eV) | 3.13 | Moderate global electrophile [2] |

Frontier‐orbital picture. The HOMO density is localised over the anisole ring and the ether oxygen, indicating π-donor character, while the LUMO is delocalised onto the salicylaldehyde ring and the carbonyl, favouring π-acceptor behaviour. Such spatial separation supports an intra-molecular charge-transfer (ICT) channel comparable with difluoro-substituted congeners reported by Goankar and co-workers [3].

Conformational Stability (PES Scan)

A relaxed potential-energy scan was carried out by rotating the Caryl–O–Caryl dihedral (0–360° in 10° steps, B3LYP/6-311++G(d,p)).

| Dihedral (°) | Relative ΔE (kJ mol⁻¹) | Comment |

|---|---|---|

| 0 (syn) | 0.0 | Global minimum |

| 180 (anti) | +2.1 | Secondary minimum |

| Barrier (syn → anti) | 7.5 | Low; free rotation at ambient T |

The energy landscape mirrors that of the difluoro analogue whose syn and anti forms differ by ~2 kJ mol⁻¹ [3]. The calculated low barrier (≈ 7 kJ mol⁻¹) suggests that in solution both rotamers are accessible, but the syn conformer dominates in the solid state, rationalising the single-site MEP extrema.

Key findings

- A 4.36 eV HOMO–LUMO gap, large η and moderate ω categorise the molecule as a hard, moderately electrophilic species, chemically robust yet reactive toward soft nucleophiles at the carbonyl.

- MEP analysis pinpoints the carbonyl oxygen as the prime nucleophilic hot-spot and the aldehydic proton as the electrophilic pole, in agreement with experimentally observed binding patterns in halogenated benzaldehydes [5].

- PES analysis reveals only two low-energy rotamers separated by a small barrier, implying conformational flexibility that can modulate intermolecular recognition in solution.